

Enalaprilat-d5: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Enalaprilat-d5

Cat. No.: B15572893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **Enalaprilat-d5**, a deuterated analog of Enalaprilat. This document is intended to serve as a critical resource for researchers utilizing **Enalaprilat-d5** in analytical and pharmacokinetic studies. Included are detailed summaries of its physical properties, experimental protocols for its use as an internal standard, and a proposed synthesis pathway.

Core Physical and Chemical Characteristics

Enalaprilat-d5 is a stable, isotopically labeled form of Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Enalaprilat in biological matrices.^[1]

Below is a summary of the key physical and chemical data for **Enalaprilat-d5** and its common salt forms.

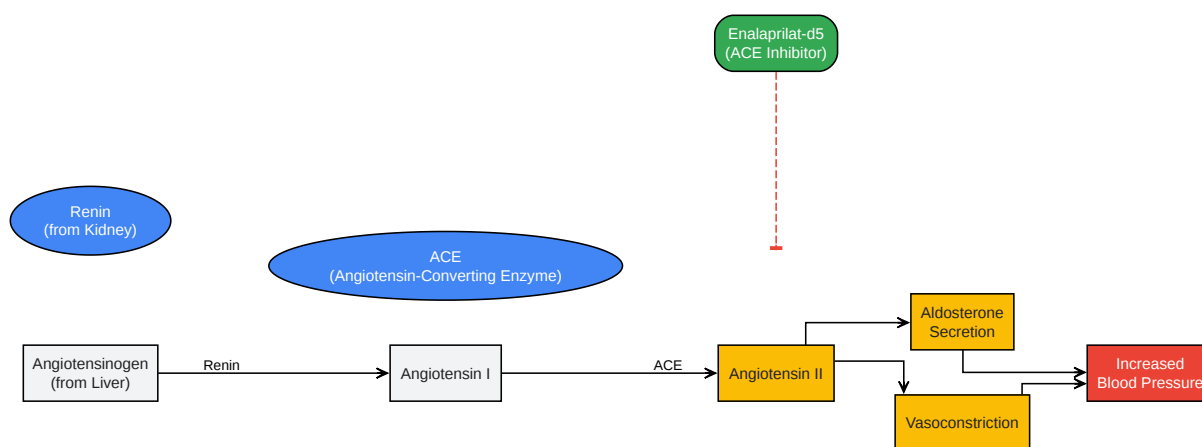
Table 1: Physical and Chemical Properties of **Enalaprilat-d5** and its Analogs

Property	Enalaprilat-d5	Enalaprilat-d5 Sodium Salt	Enalapril-d5 Maleate Salt
Synonyms	Enalaprilat D5, MK-422 d5	MK-422-d5 sodium	MK-421-d5 (maleate)
Molecular Formula	C ₁₈ H ₁₉ D ₅ N ₂ O ₅	C ₁₈ H ₁₈ D ₅ N ₂ NaO ₅	C ₂₀ H ₂₃ D ₅ N ₂ O ₅ • C ₄ H ₄ O ₄
Molecular Weight	353.42 g/mol [2]	375.41 g/mol	497.6 g/mol
Exact Mass	353.2000 Da	375.1819 Da	497.2580 Da
CAS Number	349554-00-3[2]	1356922-29-6	349554-02-5
Appearance	White to off-white solid[2]	White to off-white solid	Solid
Melting Point	Not determined	Not determined	Not determined
Boiling Point	Not determined	Not determined	Not determined
Solubility	Soluble in DMSO (100 mg/mL with sonication)[2]	Soluble in water (≥ 100 mg/mL)	Soluble in Ethanol, Methanol, and Water
Isotopic Purity	≥98%	≥98%	≥99% deuterated forms (d ₁ -d ₅)
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[2]	Sealed at 4°C, away from moisture. In solvent: -80°C for 6 months.	Sealed storage, away from moisture. In solvent: -80°C for 6 months.

Note: The melting and boiling points for the deuterated compounds are not consistently reported in available literature. For reference, the melting point of non-deuterated Enalaprilat is cited as 148-151°C and Enalapril maleate as 143-144.5°C.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Enalaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Enalaprilat's inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.



[Click to download full resolution via product page](#)

Mechanism of Action of Enalaprilat within the RAAS.

Experimental Protocols

Quantification of Enalaprilat in Human Plasma using LC-MS/MS with Enalaprilat-d5 as an Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Enalaprilat in human plasma.

Materials and Reagents:

- Human plasma

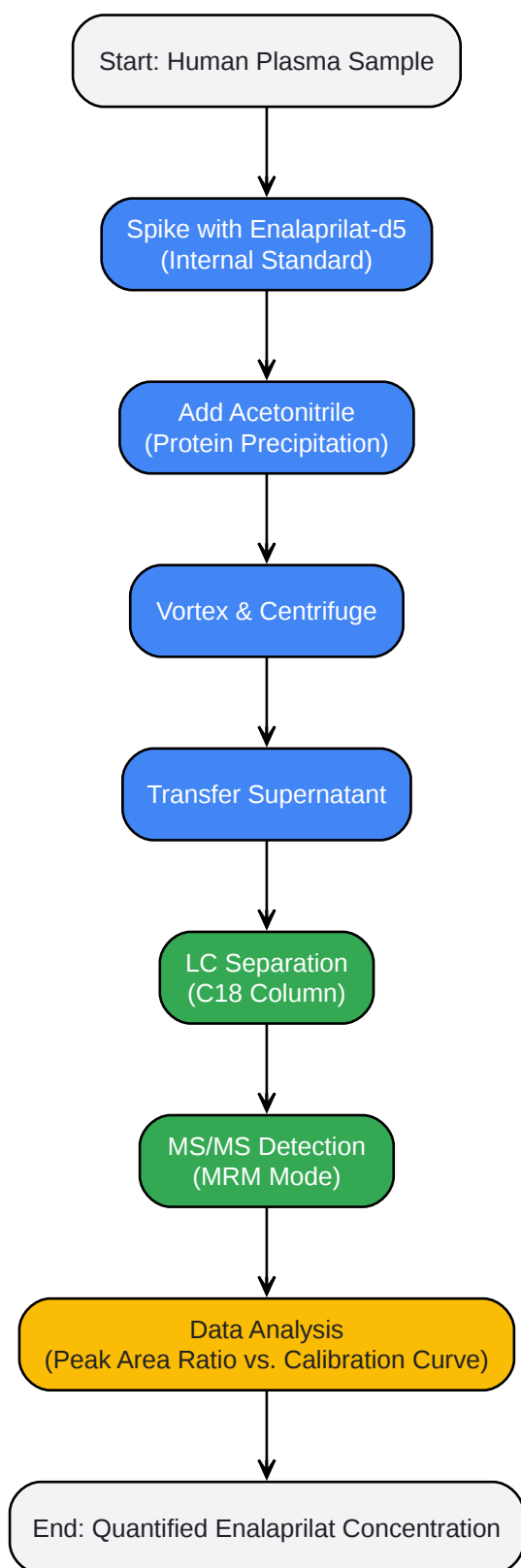
- Enalaprilat and **Enalaprilat-d5** analytical standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (AR grade)
- Milli-Q water
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system with an ESI source

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare stock solutions of Enalaprilat and **Enalaprilat-d5** (internal standard, IS) in methanol at a concentration of 1 mg/mL.
 - Prepare a series of working standard solutions of Enalaprilat by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
 - Prepare a working solution of **Enalaprilat-d5** at an appropriate concentration (e.g., 500 ng/mL) in the same diluent.
- Sample Preparation (Protein Precipitation):
 - To a 300 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the **Enalaprilat-d5** internal standard working solution.
 - Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 10 minutes.

- Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 column (e.g., 4.6 x 100 mm, 5 μ m)
 - Mobile Phase: Acetonitrile and 0.1% formic acid in water in an isocratic or gradient elution.
 - Flow Rate: 0.7 mL/min
 - Injection Volume: 5 μ L
 - Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Enalaprilat: m/z 349.0 \rightarrow 206.0
 - **Enalaprilat-d5**: m/z 354.2 \rightarrow 211.2

Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the prepared standards.



[Click to download full resolution via product page](#)

Workflow for LC-MS/MS Quantification of Enalaprilat.

Proposed Synthesis of Enalaprilat-d5

The synthesis of **Enalaprilat-d5** can be achieved through a two-step process: the synthesis of Enalapril-d5 followed by its hydrolysis. This proposed pathway is based on established methods for the synthesis of Enalapril and general techniques for deuterium labeling.

Step 1: Synthesis of Enalapril-d5 via Reductive Amination

This step involves the reaction of a deuterated precursor, ethyl 2-oxo-4-(phenyl-d5)butanoate, with L-alanyl-L-proline.

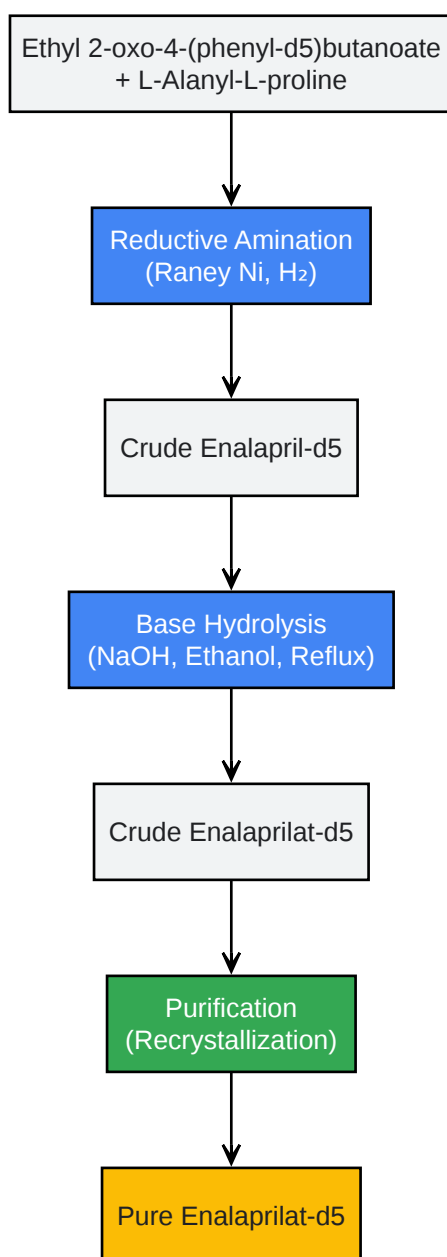
- **Precursor Synthesis:** The key deuterated intermediate, ethyl 2-oxo-4-(phenyl-d5)butanoate, can be synthesized from commercially available benzene-d6 through a multi-step process, such as Friedel-Crafts acylation followed by reduction and subsequent reactions to form the butanoate structure.
- **Reductive Amination:**
 - In a suitable reactor, suspend a catalyst such as Raney Nickel in ethanol under a hydrogen atmosphere.
 - Add L-alanyl-L-proline and ethyl 2-oxo-4-(phenyl-d5)butanoate to the activated catalyst suspension.
 - Stir the reaction mixture at a controlled temperature (e.g., 45°C) under a hydrogen atmosphere until the reaction is complete, as monitored by TLC or HPLC.
 - Upon completion, filter the mixture to remove the catalyst and concentrate the filtrate to obtain crude Enalapril-d5.
 - The crude product can be purified through extraction and crystallization.

Step 2: Hydrolysis of Enalapril-d5 to **Enalaprilat-d5**

This final step involves the base-catalyzed hydrolysis of the ethyl ester of Enalapril-d5.

- Dissolve the crude Enalapril-d5 in a mixture of ethanol and a sodium hydroxide solution.

- Reflux the mixture for several hours to facilitate hydrolysis.
- After cooling, neutralize the reaction mixture with an acid, such as acetic acid, to a pH of approximately 7. This may cause the crude **Enalaprilat-d5** to precipitate.
- The crude product is then purified by recrystallization from a suitable solvent, such as purified water, to yield pure **Enalaprilat-d5**.



[Click to download full resolution via product page](#)

Proposed Synthesis Pathway for **Enalaprilat-d5**.

This technical guide provides essential information for the effective use of **Enalaprilat-d5** in a research setting. The data and protocols presented herein are intended to facilitate accurate and reproducible experimental outcomes. Researchers should always adhere to appropriate laboratory safety practices when handling these chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enalaprilat D5 | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Enalaprilat-d5: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15572893#enalaprilat-d5-physical-characteristics-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com